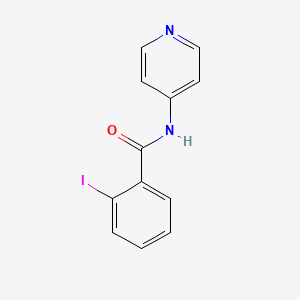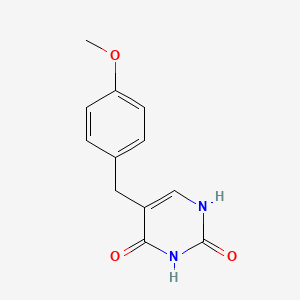
4-amino-N'-(2-thienylmethylene)-1,2,5-oxadiazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N'-(2-thienylmethylene)-1,2,5-oxadiazole-3-carbohydrazide, also known as ATCOH, is a novel compound that has attracted the attention of many researchers in recent years. It is a member of the oxadiazole family and has been found to possess several interesting properties that make it a promising candidate for various scientific applications. In
Mechanism of Action
The mechanism of action of 4-amino-N'-(2-thienylmethylene)-1,2,5-oxadiazole-3-carbohydrazide is not fully understood, but it is believed to involve multiple pathways. It has been suggested that this compound exerts its antimicrobial activity by disrupting the bacterial cell membrane and inhibiting DNA synthesis. Its anticancer activity is thought to be due to its ability to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways. The antioxidant and anti-inflammatory activities of this compound are believed to be mediated by its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of bacterial and fungal strains by disrupting their cell membranes and inhibiting DNA synthesis. It has also been found to induce apoptosis in cancer cells by activating caspases and inhibiting various signaling pathways. In addition, this compound has been shown to possess antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-amino-N'-(2-thienylmethylene)-1,2,5-oxadiazole-3-carbohydrazide is its broad spectrum of activity against various bacterial and fungal strains. It also exhibits potent anticancer activity against various cancer cell lines. In addition, this compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its poor solubility in water, which may limit its use in certain applications. It also requires further studies to fully elucidate its mechanism of action and potential toxicity.
Future Directions
There are several future directions for the research on 4-amino-N'-(2-thienylmethylene)-1,2,5-oxadiazole-3-carbohydrazide. One of the potential applications of this compound is in the development of new antimicrobial agents for the treatment of bacterial and fungal infections. It also has potential as a novel anticancer agent for the treatment of various types of cancer. In addition, further studies are needed to explore its potential as an antioxidant, anti-inflammatory, and anticonvulsant agent. The development of new synthetic methods for this compound and its derivatives may also lead to the discovery of new compounds with improved properties.
Synthesis Methods
The synthesis of 4-amino-N'-(2-thienylmethylene)-1,2,5-oxadiazole-3-carbohydrazide involves the reaction between 2-thiophenecarboxaldehyde and 4-amino-1,2,5-oxadiazole-3-carbohydrazide in the presence of a suitable catalyst. The reaction proceeds via a Schiff base formation mechanism, followed by cyclization to form the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, time, and concentration of reagents.
Scientific Research Applications
4-amino-N'-(2-thienylmethylene)-1,2,5-oxadiazole-3-carbohydrazide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit potent antimicrobial activity against a wide range of bacterial and fungal strains. It has also shown promising anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. In addition, this compound has been investigated for its potential use as an antioxidant, anti-inflammatory, and anticonvulsant agent.
properties
IUPAC Name |
4-amino-N-[(E)-thiophen-2-ylmethylideneamino]-1,2,5-oxadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2S/c9-7-6(12-15-13-7)8(14)11-10-4-5-2-1-3-16-5/h1-4H,(H2,9,13)(H,11,14)/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYHPVRZRNIZBN-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)C2=NON=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)C2=NON=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5715395.png)
![2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5715399.png)
![N-{[(diphenylmethyl)amino]carbonyl}acetamide](/img/structure/B5715407.png)


![N-[4-(acetylamino)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5715447.png)
![1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5715452.png)
![ethyl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5715456.png)



![N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5715479.png)
